molecular formula C19H24FN5O B2942367 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine CAS No. 2310141-55-8

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B2942367
CAS No.: 2310141-55-8
M. Wt: 357.433
InChI Key: RNBQHUSXXDROKL-UHFFFAOYSA-N
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Description

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative featuring a bicyclic structure with a piperidine moiety linked via an oxymethyl group to a substituted pyrimidine ring. Key structural attributes include:

  • Cyclopropyl substituent on the pyrimidine ring, which may enhance metabolic stability and influence steric interactions.
  • Ethyl group at position 6, offering moderate hydrophobicity compared to bulkier alkyl chains.
  • Fluorine atom at position 5, a common bioisostere used to modulate electronic effects and improve binding affinity.

Properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-2-15-18(20)19(24-12-21-15)25-7-5-13(6-8-25)10-26-17-9-16(14-3-4-14)22-11-23-17/h9,11-14H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBQHUSXXDROKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: : The synthesis of this compound typically involves multi-step organic reactions. Starting with the formation of the core pyrimidine structure, cyclopropyl derivatives are introduced through nucleophilic substitution reactions.

  • Reaction Conditions: : Common conditions might include solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM), with reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) facilitating the reactions.

  • Industrial Production: : Scaling up this synthesis for industrial purposes often requires optimizing reaction conditions to enhance yield and purity, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various organic reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Reagents like lithium aluminium hydride (LiAlH₄) for reduction, and reagents such as potassium permanganate (KMnO₄) for oxidation are frequently employed.

  • Major Products: : Depending on the reaction, the major products might include derivatives with modified functional groups, enhancing the compound's pharmacological properties.

Scientific Research Applications

  • Chemistry: : Acts as a crucial intermediate in the synthesis of other complex organic molecules.

  • Biology: : Used in biochemical assays to study enzyme interactions and receptor binding.

  • Industry: : Employed in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

  • Effects: : The compound interacts with biological targets by binding to specific enzymes or receptors, potentially inhibiting or modifying their activity.

  • Molecular Targets: : Targets may include enzymes like kinases, which play crucial roles in cellular signaling pathways.

  • Pathways Involved: : Involvement in pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent variations and their hypothesized impacts on physicochemical and pharmacological properties.

Core Pyrimidine Modifications
Compound Name Substituents at Key Positions Functional Implications
Target Compound Position 5: Fluorine; Position 6: Ethyl; Position 4: Cyclopropylpyrimidinyl-oxymethyl-piperidine Fluorine enhances electronegativity; ethyl balances steric bulk; cyclopropyl may improve metabolic stability .
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde () Position 6: Isopropyl; Position 4: 4-Fluorophenyl Isopropyl increases steric hindrance; fluorophenyl introduces aromaticity and potential π-π stacking .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () Position 6: Isopropyl; Position 2: Methylsulfonyl Methylsulfonyl group enhances solubility via polarity; carboxylate ester may serve as a prodrug .

Key Observations :

  • The target compound’s ethyl group (vs.
  • The cyclopropylpyrimidinyl-oxymethyl linker (absent in other compounds) may confer unique conformational flexibility or target selectivity .
Piperidine-Linked Derivatives
Compound Name Piperidine Substituents Functional Implications
Target Compound Piperidin-1-yl linked via oxymethyl to cyclopropylpyrimidine Oxymethyl spacer may enhance solubility and reduce rigidity compared to direct aryl linkages .
4-(6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester () Piperidine linked via oxygen to pyrimidine; isopropyl ester at position 1 Methanesulfonyl and ester groups increase hydrophilicity; isopropyl ester may prolong half-life via slower hydrolysis .
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-8-(6-methoxy-2-methyl-pyridin-3-yl)-pyrido[3,4-d]pyrimidine () Piperidine linked to oxadiazole and pyridopyrimidine Oxadiazole introduces hydrogen-bonding potential; pyridopyrimidine core expands π-conjugation for enhanced target engagement .

Key Observations :

  • The target compound’s piperidine-oxymethyl-pyrimidine linkage differs from ester- or heterocycle-linked analogs, suggesting distinct pharmacokinetic profiles.
  • Absence of sulfonyl or oxadiazole groups in the target may reduce off-target interactions compared to and compounds .
Fluorine Substitution Patterns
Compound Name Fluorine Position Functional Implications
Target Compound Position 5 on pyrimidine Electron-withdrawing effects stabilize the ring; may enhance binding to hydrophobic pockets .
4-(4-Fluorophenyl)piperidine () Fluorine on phenyl ring Aromatic fluorine improves membrane permeability and resistance to oxidative metabolism .
4-(6-(2-Fluoro-4-methanesulfonyl-phenoxy)...pyrimidin-4-yloxy)-piperidine... () Fluorine on phenoxy group Ortho-fluorine may influence spatial orientation of the phenoxy group in binding sites .

Key Observations :

  • Fluorine at position 5 (target) vs. aryl or phenoxy positions (analogs) highlights divergent strategies for electronic modulation and target engagement.

Biological Activity

The compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural features, including a piperidine ring and a cyclopropyl-substituted pyrimidine, suggest diverse interactions with biological targets, which could lead to various pharmacological effects.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in many pharmaceuticals.
  • Cyclopropyl Group : A three-membered carbon ring that can influence the compound's binding affinity and selectivity.
  • Pyrimidine Moiety : This is significant for its role in nucleic acid metabolism and as a scaffold for drug development.

Antimalarial Potential

Research indicates that piperidine derivatives, including this compound, may exhibit antimalarial activity . The structural arrangement allows for interaction with specific enzymes or receptors involved in the malaria life cycle. Predictive models based on structure-activity relationships (SAR) have been employed to assess its potential therapeutic applications in parasitology and malaria drug discovery.

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structural motifs have shown promise as inhibitors of tyrosinase (TYR), an enzyme linked to hyperpigmentation disorders. In studies, derivatives of piperidine have demonstrated competitive inhibition against TYR, suggesting that modifications in the structure can enhance biological activity .

Study on Tyrosinase Inhibition

A comparative study involving piperazine derivatives highlighted the effectiveness of structural modifications in enhancing enzyme inhibition. For example, certain derivatives exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a stronger inhibitory effect on TYR activity. The binding modes were analyzed using docking studies, revealing insights into how these compounds interact at the molecular level .

Kinetic Studies

Kinetic studies have been conducted to understand the mechanism of action of similar compounds. The results indicated that several derivatives acted as competitive inhibitors of diphenolase activity in TYR assays. These findings suggest that the introduction of specific functional groups can modulate the inhibitory effects and selectivity towards different enzymatic targets .

Data Tables

CompoundStructure FeaturesIC50 (μM)Biological Activity
Compound 1Piperidine + Pyrimidine0.18Strong TYR inhibitor
Compound 2Piperazine + Cyclopropyl17.76Traditional inhibitor
Compound 3Modified piperidine40.43Weaker inhibitor

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